molecular formula C24H26ClN5O3 B11196300 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11196300
M. Wt: 467.9 g/mol
InChI Key: KYANZNOGVSGLLX-UHFFFAOYSA-N
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Description

1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridine ring, an oxolane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual building blocks. The chlorophenyl group can be introduced through a halogenation reaction, while the oxadiazole ring can be synthesized via a cyclization reaction involving hydrazine and a carboxylic acid derivative. The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis. The oxolane ring can be introduced through a ring-closing reaction, and the piperidine ring can be synthesized through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated reaction monitoring systems would be essential to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s functional groups and rings can be used to create novel materials with specific properties, such as conductivity or fluorescence.

    Biology: The compound can be used as a probe or marker in biological studies, particularly for studying cellular processes or interactions.

    Industry: The compound’s properties make it useful for various industrial applications, such as in the production of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer unique properties and potential applications. The presence of the chlorophenyl group, in particular, may enhance the compound’s binding affinity to certain targets or its stability under specific conditions.

Properties

Molecular Formula

C24H26ClN5O3

Molecular Weight

467.9 g/mol

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H26ClN5O3/c25-18-5-1-4-17(14-18)21-28-24(33-29-21)20-7-2-10-26-22(20)30-11-8-16(9-12-30)23(31)27-15-19-6-3-13-32-19/h1-2,4-5,7,10,14,16,19H,3,6,8-9,11-13,15H2,(H,27,31)

InChI Key

KYANZNOGVSGLLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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